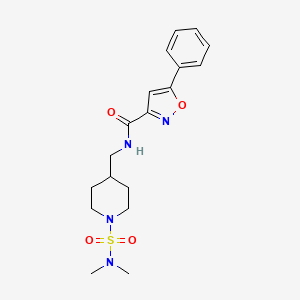

Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C14H18O4. It is used for pharmaceutical testing . The compound is not intended for human or veterinary use.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 250.29 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Applications De Recherche Scientifique

Organic Synthesis Applications

Cycloaddition Reactions : Tin(IV) chloride catalyzes cycloaddition reactions between 3-ethoxycyclobutanones and allyltrialkylsilanes, leading to the formation of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones. This reaction demonstrates the utility of cyclobutane derivatives in synthesizing complex cyclic structures (Matsuo et al., 2009).

Norlignan and Phenylpropanoid Synthesis : The isolation of a novel cyclobutane-type norlignan from Peperomia tetraphylla showcases the occurrence of cyclobutane derivatives in natural products and their potential applications in the synthesis of complex organic molecules (Li et al., 2007).

Material Science Applications

Schiff Base Ligands : Schiff base ligands containing cyclobutane and thiazole rings have been synthesized and their mononuclear complexes with metals such as CoII, CuII, NiII, and ZnII demonstrate potential applications in material science, particularly due to their antimicrobial activities (Cukurovalı et al., 2002).

Synthetic Methodology Development

Arylated Benzolactones Production : 3-(2-Hydroxyphenyl)cyclobutanones undergo a palladium-catalyzed reaction with aryl bromides to produce 4-arylmethyl-3,4-dihydrocoumarins, indicating the role of cyclobutane derivatives in facilitating carbon-carbon bond cleavage and formation, crucial for synthesizing pharmacologically relevant compounds (Matsuda, Shigeno, & Murakami, 2008).

Orientations Futures

Mécanisme D'action

Target of Action

The hydroxyphenyl group might suggest potential antioxidant activity, as phenolic compounds are known to have such properties .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. The ethoxy and hydroxyphenyl groups could potentially be involved in hydrogen bonding with target molecules, influencing their activity .

Biochemical Pathways

Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Phenolic compounds often play a role in pathways related to oxidative stress and inflammation .

Result of Action

If it does have antioxidant activity as suggested by its structure, it could potentially neutralize harmful free radicals and reduce oxidative stress .

Propriétés

IUPAC Name |

methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-18-14(8-10(9-14)13(16)17-2)11-4-6-12(15)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAQBEZXNVGHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC(C1)C(=O)OC)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2978705.png)

![3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2978706.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978708.png)

![(Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2978711.png)

![1,7-dimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978712.png)

![N-[[3-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2978714.png)